

quality control and purity assessment of commercial cholesteryl sulfate sodium

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Compound of Interest

Compound Name: Cholesteryl sulfate sodium

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Technical Support Center: Commercial Cholesteryl Sulfate Sodium

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental use of commercial **cholesteryl sulfate sodium**.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for commercial cholesteryl sulfate sodium?

A1: The purity of commercial **cholesteryl sulfate sodium** typically ranges from ≥95% to >99%. [1][2] Purity is commonly assessed by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity data.[5][6]

Q2: How should I store cholesteryl sulfate sodium?

A2: Proper storage is crucial to maintain the integrity of the compound. Recommendations are as follows:

 Solid Form: Store as a crystalline solid at -20°C for long-term stability, which can be for four years or more.[1][5]



• In Solvent: For stock solutions, store at -80°C for up to one year or at -20°C for one month. [7][8] It is often recommended to store solutions under an inert gas like nitrogen to prevent degradation.[1][7]

Q3: What solvents can be used to dissolve cholesteryl sulfate sodium?

A3: **Cholesteryl sulfate sodium** is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][5] Solubility in DMSO is approximately 4.89-10 mg/mL, and in DMF, it is around 20 mg/mL.[5][8] It is also soluble in a chloroform-methanol (1:1) mixture.[3] For aqueous solutions, co-solvents are typically required.

Q4: Is **cholesteryl sulfate sodium** stable in solution?

A4: While stock solutions can be stored for short periods at low temperatures, it is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use to ensure maximum stability and efficacy.[7][8] If precipitation occurs upon storage, gentle heating and/or sonication may be used to re-dissolve the compound.[7]

Troubleshooting Guide

Issue 1: The compound will not dissolve or precipitates out of solution.

- Question: I am having difficulty dissolving my cholesteryl sulfate sodium in an aqueous buffer for cell culture experiments. What can I do?
- Answer: Direct dissolution in aqueous buffers is often challenging.
 - Prepare a Concentrated Stock in Organic Solvent: First, dissolve the cholesteryl sulfate
 sodium in a minimal amount of a compatible organic solvent like DMSO.[1][8]
 - Use Co-solvents: For in vivo or in vitro aqueous preparations, a sequential addition of co-solvents is effective. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Always add solvents one by one, ensuring the solution is clear before adding the next.[8]
 - Apply Gentle Heat/Sonication: If precipitation or phase separation still occurs, gentle heating and/or sonication can aid dissolution.[7][8] Be cautious with prolonged sonication



as it may risk degrading the compound.[4]

Check pH: The solubility of related compounds can be pH-dependent. While less critical
for the sodium salt, ensuring your final buffer pH is neutral to alkaline can prevent stability
issues.[4]

Issue 2: I am seeing inconsistent or unexpected results in my biological assays.

- Question: My experimental results vary between different batches of cholesteryl sulfate
 sodium or even within the same batch over time. How can I troubleshoot this?
- Answer: Inconsistent results can stem from compound purity, stability, or experimental variability.
 - Verify Purity: Do not rely solely on the supplier's specifications. It is good practice to verify
 the purity of each new batch using a simple method like TLC or a more quantitative one
 like HPLC (see protocols below). Impurities can have off-target effects.[4]
 - Assess for Degradation: If a stock solution has been stored for some time, consider reanalyzing its purity. Degradation can lead to a lower effective concentration and the presence of confounding byproducts.
 - Prepare Fresh Solutions: As a best practice, always prepare the final working solution fresh from a recently prepared stock solution for each experiment to minimize variability.
 - Use Proper Controls: Include both positive and negative controls in your experiments. This
 helps differentiate between issues with the compound and other experimental factors.[9]

Issue 3: My analytical characterization data (e.g., HPLC, MS) looks noisy or shows unexpected peaks.

- Question: When analyzing my **cholesteryl sulfate sodium** sample via HPLC-MS, I see multiple peaks or a high baseline. What could be the cause?
- Answer: This can be due to sample contamination, improper sample preparation, or issues with the analytical method itself.



- Check Solvents and Glassware: Ensure all solvents are HPLC or MS-grade and that glassware is scrupulously clean to avoid introducing contaminants.
- Proper Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. Incomplete dissolution can cause column blockage and noisy signals.
- Method Optimization: The mobile phase composition is critical. For reverse-phase HPLC, a gradient of acetonitrile and water or methanol and water is common.[10][11] The presence of a small amount of an additive may be necessary to improve peak shape.
- Mass Spectrometry Settings: In MS/MS analysis, look for the characteristic loss of the sulfate group (m/z 97) as a diagnostic marker to confirm the identity of your peak of interest versus impurities.[12]

Quantitative Data Summary

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C27H45NaO4S	[1][3]
Molecular Weight	~488.7 g/mol	[1][5]
Appearance	White to off-white crystalline solid	[13][14]
Purity (Typical)	≥95% to >99%	[1][2][3]

Table 2: Storage and Solubility



Condition	Recommended Protocol	Source(s)
Long-Term Storage (Solid)	-20°C (stable for ≥4 years)	[1][15]
Stock Solution Storage	-80°C (up to 6 months - 1 year)	[7][8]
Solubility in DMSO	~5 - 10 mg/mL	[5][8]
Solubility in DMF	~20 mg/mL	[5]
In Vivo Formulation	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[7]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

- Principle: This method separates **cholesteryl sulfate sodium** from potential impurities based on their differential partitioning between a stationary phase and a mobile phase.
- Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase: An isocratic mobile phase of acetonitrile and methanol (e.g., 83:17 v/v) can be effective.[10] A gradient elution may be required for complex impurity profiles.
- Flow Rate: 1.0 1.5 mL/min.[10]
- Detection:
 - UV detection at a low wavelength, such as 205 nm.[10][16]
 - ELSD can be used as a universal detector for non-chromophoric impurities.[17]
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).



• Analysis: Inject 10-20 μ L of the sample. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Protocol 2: Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Principle: This highly sensitive and specific method couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer to confirm the identity and quantify cholesteryl sulfate.
- Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[18]
- Chromatography: Use the HPLC conditions described in Protocol 1 or a UPLC equivalent for faster analysis.
- Mass Spectrometry:
 - Ionization Mode: ESI in negative mode.[18]
 - Parent Ion: Monitor the deprotonated molecule [M-Na]-.
 - MS/MS Fragmentation: A key diagnostic is the fragmentation of the parent ion to produce a characteristic product ion at m/z 97, corresponding to [SO₃]⁻ or [HSO₄]⁻.[12][19]
- Sample Preparation: Prepare a dilute solution (e.g., 1-10 μg/mL) in the mobile phase.
- Analysis: Inject the sample and monitor for the specific parent-to-daughter ion transition. The
 presence of this transition at the correct retention time confirms the compound's identity.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

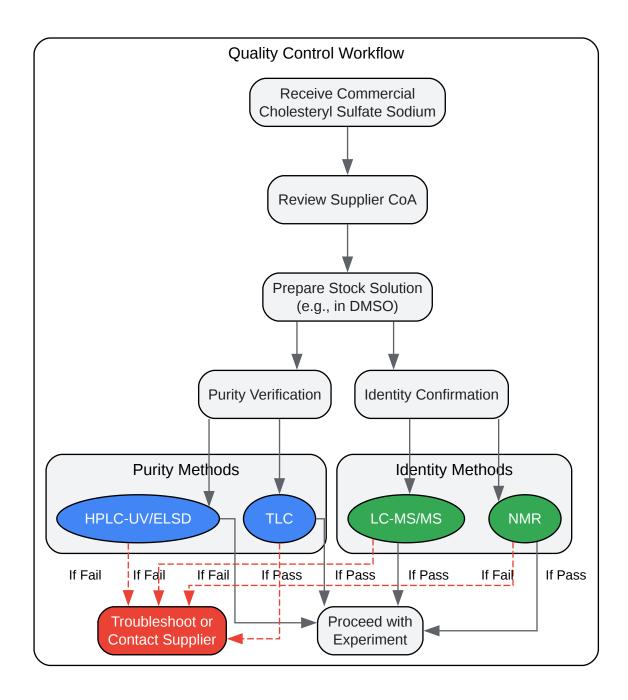
- Principle: NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and integrity of the compound.
- Instrumentation: NMR spectrometer (e.g., 500 or 600 MHz).[20][21]



- Sample Preparation: Dissolve 5-10 mg of the **cholesteryl sulfate sodium** sample in a suitable deuterated solvent, such as DMSO-d₆.
- Analysis: Acquire the ¹H NMR spectrum. The resulting spectrum should be compared to a
 reference spectrum or known chemical shifts for cholesteryl sulfate to confirm the structure.
 Key signals include the characteristic peaks of the cholesterol steroid backbone and the
 absence of significant impurity signals.

Visualizations Experimental and Signaling Pathway Diagrams

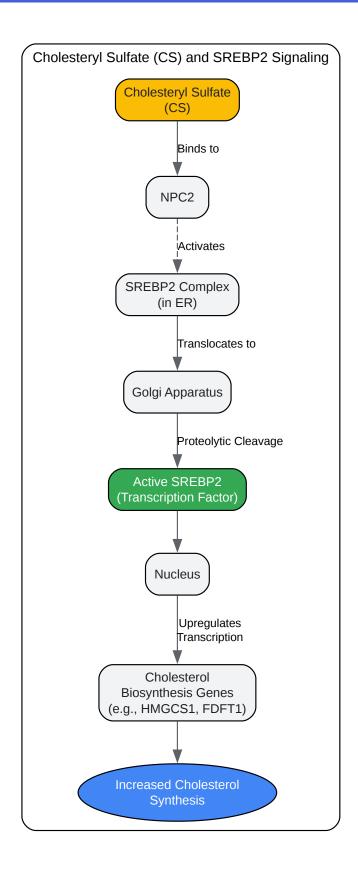




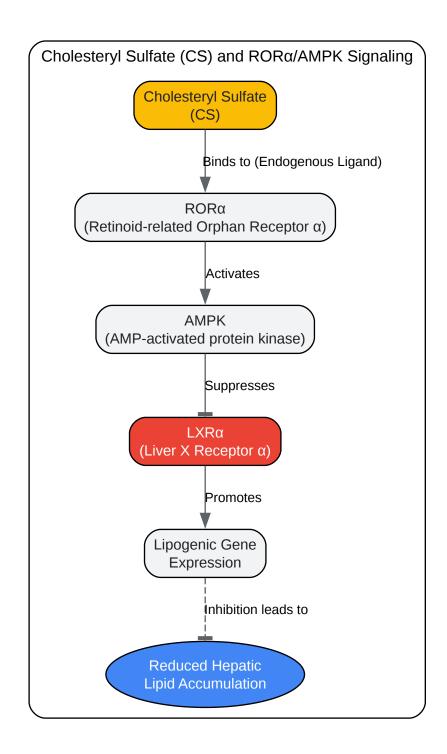
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Caption: A typical workflow for the quality control of commercial **cholesteryl sulfate sodium**.









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